Dimetan

Acute Toxicity Carbamate Insecticide Mammalian Safety

Dimetan (地麦威, CAS 122-15-6) is a dimethylcarbamate insecticide belonging to the alicyclic enol carbamate subclass. It functions as a reversible acetylcholinesterase (AChE) inhibitor, sharing this mechanism with other early Geigy-developed carbamates including Dimetilan, Isolan, and Pyrolan.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 122-15-6
Cat. No. B093608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetan
CAS122-15-6
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)OC(=O)N(C)C)C
InChIInChI=1S/C11H17NO3/c1-11(2)6-8(13)5-9(7-11)15-10(14)12(3)4/h5H,6-7H2,1-4H3
InChIKeyITEQSCBLCCNACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.14 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimetan (CAS 122-15-6): Carbamate Insecticide Procurement and Technical Selection Guide


Dimetan (地麦威, CAS 122-15-6) is a dimethylcarbamate insecticide belonging to the alicyclic enol carbamate subclass [1]. It functions as a reversible acetylcholinesterase (AChE) inhibitor, sharing this mechanism with other early Geigy-developed carbamates including Dimetilan, Isolan, and Pyrolan [2]. Originally developed by J.R. Geigy S.A. in the 1950s, Dimetan exhibits aphicidal activity at 0.01% concentration and demonstrates limited systemic (translaminar) movement within plants [1][3].

Workflow Insect AChE inhibition study fit
Selection Carbamate insecticide research comparator
Method TLC-enzymatic detection & water-based formulation contexts

Dimetan (CAS 122-15-6): Why In-Class Carbamate Substitution Without Verification Is Scientifically Unjustified


Carbamate insecticides within the dimethylcarbamate subclass exhibit substantial inter-compound variation in mammalian toxicity, physicochemical properties, and pest spectrum despite sharing a common AChE inhibition mechanism [1]. As documented in the WHO review by Weiden (1971), compounds from the Geigy series—including Dimetan, Dimetilan, Isolan, and Pyrolan—all demonstrated high toxicity to aphids and houseflies, yet their narrow and distinct spectra prevented broad practical deployment [1]. Mammalian oral LD50 values differ by up to 6-fold among closely related analogs (e.g., Dimetan rat oral LD50 ~150 mg/kg versus Dimetilan ~25 mg/kg), and dermal toxicity profiles vary markedly [2]. Furthermore, aqueous solubility differences exceed an order of magnitude between analogs, directly impacting formulation options and application methodology [3]. These quantitative disparities preclude generic substitution without empirical verification of the specific compound's performance in the intended assay system or application context.

Target Dimetan
Reported mammalian oral LD50 ~150 mg/kg; higher aqueous solubility (29.13 g/L).
Analog Dimetilan / Isolan
Toxicity profile may shift up to ~6-10×; solubility profile differs; substitution requires empirical verification.
Target Dimetan
TLC detection limit 80 ng; post-bromine response enhancement.
Analog Isolan / Carbaryl
Detection sensitivity and bromine response may differ; analytical method transfer may require revalidation.

Dimetan (CAS 122-15-6): Quantitative Comparative Evidence for Scientific Selection Decisions


Mammalian Acute Oral Toxicity: Dimetan vs. Dimetilan and Isolan LD50 Comparison

Dimetan exhibits substantially lower acute oral mammalian toxicity than its closest structural analogs Dimetilan and Isolan. In rats, Dimetan's oral LD50 is approximately 150 mg/kg [1], whereas Dimetilan's oral LD50 is 25 mg/kg (range 25-64 mg/kg depending on study) [2][3] and Isolan's oral LD50 is 13-23 mg/kg [4]. This 6-fold and approximately 10-fold difference, respectively, indicates that Dimetan presents a significantly lower acute oral hazard profile among this carbamate subclass.

Mammalian Oral Toxicity
Cross-study comparable
Dimetan ~150 mg/kg vs Dimetilan 25 mg/kg (rat)
Reported lower acute oral toxicity context
~6× difference vs Dimetilan; ~10× vs Isolan. Independent toxicological assessments.
Acute Toxicity Carbamate Insecticide Mammalian Safety LD50

Aqueous Solubility Profile: Dimetan vs. Pirimicarb and Dimetilan

Dimetan demonstrates high aqueous solubility (29.13 g/L, approximately 30 mg/mL) [1], which is a distinguishing physicochemical property within its class. For comparison, Pirimicarb—a modern selective aphicide—exhibits substantially lower water solubility (3.1 g/L at 20°C) [2], representing an approximately 9.4-fold difference. Dimetilan is also reported as water-soluble but without precise quantification [3]. This solubility characteristic affects formulation options, tank-mix compatibility, and potential for systemic uptake in plant tissues.

Aqueous Solubility
Cross-study comparable
29.13 g/L vs Pirimicarb 3.1 g/L
Supports water-based formulation screening
~9.4× higher solubility. Dimetilan solubility unquantified.
Solubility Formulation Physicochemical Properties Carbamate

Thin-Layer Chromatographic Enzymatic Detection Sensitivity: Dimetan vs. Isolan and Dimetilan

In thin-layer chromatographic-enzymatic detection using bovine liver esterase, Dimetan requires 80 ng for detection [1]. This detection sensitivity differs markedly from related compounds: Isolan exhibits the highest sensitivity at 10 ng, Dimetilan requires 60 ng, Pyrolan 40 ng, Carbaryl 3 ng, and Methiocarb 400 ng. Following bromine vapor treatment, Dimetan (along with Carbaryl and Dimetilan) shows enhanced inhibition activity against bovine liver esterase, whereas other carbamates show no difference or become weaker inhibitors [1].

TLC Detection Sensitivity
Head-to-head
Dimetan 80 ng; Isolan 10 ng; Dimetilan 60 ng
Bovine liver esterase method context
Post-bromine enhancement diagnostic marker. Reported detection limits.
Analytical Chemistry Detection Limit TLC Esterase Inhibition

AChE Inhibition Potency in House Fly Brain: Dimetan IC50 Quantification

Dimetan demonstrates measurable acetylcholinesterase (AChE) inhibition in Musca domestica (house fly) brain homogenate with an IC50 value of 1.07 × 10^5 nM (107 μM) in dual-site binding inhibition assays [1]. This quantitative enzyme inhibition data establishes a baseline potency for Dimetan against insect AChE. While comprehensive comparative IC50 data for structurally related early Geigy carbamates (Dimetilan, Isolan, Pyrolan) under identical assay conditions were not identified in the literature, this measurement provides a reference point for evaluating relative potency when screening carbamate candidates.

Insect AChE IC50
Supporting evidence
1.07 × 10⁵ nM (107 μM)
Insect AChE inhibition assay context
Musca domestica brain homogenate. Matched comparator data not identified.
Acetylcholinesterase Inhibition Insect Toxicology IC50 House Fly

Dimetan (CAS 122-15-6): Evidence-Based Research and Industrial Application Scenarios


Reference Standard for Carbamate Insecticide Analytical Method Development

Dimetan serves as a well-characterized reference compound for developing and validating thin-layer chromatographic-enzymatic detection methods. Its established 80 ng detection limit using bovine liver esterase, along with its characteristic enhanced inhibition response following bromine treatment, provides a reliable benchmark for method calibration [1]. Analytical laboratories performing carbamate residue screening can utilize Dimetan as a mid-range sensitivity standard positioned between the highly sensitive Isolan (10 ng) and the less sensitive Methiocarb (400 ng) [1].

Aphicide Research with Reduced Mammalian Toxicity Profile Requirements

For research programs investigating aphid control where mammalian handler safety is a primary selection constraint, Dimetan's oral LD50 of approximately 150 mg/kg in rats [1] presents a substantially lower acute toxicity profile compared to alternative Geigy-series carbamates Dimetilan (25 mg/kg) and Isolan (13-23 mg/kg) . At the documented effective concentration of 0.01% for aphid and mite control [1], Dimetan provides a study compound with a 6-fold to 10-fold wider mammalian safety margin than its closest structural analogs.

Water-Based Formulation Development Requiring High Solubility Carbamate Actives

Dimetan's aqueous solubility of 29.13 g/L (30 mg/mL) [1] makes it suitable for formulation development projects requiring water-soluble carbamate active ingredients without organic co-solvents. This solubility is approximately 9.4-fold higher than the modern selective aphicide Pirimicarb (3.1 g/L) . Formulation chemists developing soluble concentrates (SL), aqueous spray solutions, or investigating plant systemic uptake mechanisms may select Dimetan to minimize solvent-related phytotoxicity or regulatory restrictions associated with organic solvents.

Structure-Activity Relationship Studies of Dimethylcarbamate AChE Inhibitors

Dimetan, as an alicyclic enol dimethylcarbamate with a cyclohexenone scaffold, provides a structurally distinct comparator for SAR studies investigating the relationship between carbamate core structure and AChE inhibition potency. Its quantified IC50 of 1.07 × 10^5 nM against house fly brain AChE [1] establishes an experimental baseline for comparing potency across different carbamate subclasses (alicyclic enol carbamates vs. heterocyclic enol carbamates vs. aryl methylcarbamates). Researchers can evaluate how the cyclohexenone moiety influences enzyme binding kinetics relative to pyrazole-based (Dimetilan, Isolan) or pyrimidine-based (Pirimicarb) scaffolds.

Application
Selection Property
Validation Focus
Carbamate analytical method development
TLC-enzymatic detection benchmark
Bovine liver esterase sensitivity & bromine response
Insect AChE inhibition research
Dimethylcarbamate SAR comparator
Insect brain AChE inhibition potency review
Water-based formulation studies
High aqueous solubility carbamate
Solubility-dependent formulation context
Aphicide research with lower model risk
Reported lower acute oral toxicity context
Mammalian toxicity endpoint review

Technical Documentation Hub

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38 linked technical documents
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